8-bromo-4,6-dichloroquinazoline
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Overview
Description
8-bromo-4,6-dichloroquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Quinazolines are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-4,6-dichloroquinazoline typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4,6-dichloroquinazoline with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 8-bromo-4,6-dichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be employed.
Major Products Formed:
- Substitution reactions can yield various substituted quinazolines depending on the nucleophile used.
- Oxidation reactions can produce quinazoline oxides, which are valuable intermediates in further chemical transformations .
Scientific Research Applications
8-bromo-4,6-dichloroquinazoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-bromo-4,6-dichloroquinazoline involves its interaction with specific molecular targets. In anticancer research, it is believed to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. The compound may also interact with bacterial enzymes, disrupting essential metabolic processes and leading to antimicrobial effects .
Comparison with Similar Compounds
6,8-Dichloro-quinazoline: Shares similar structural features but lacks the bromine atom at the 8th position.
4,6-Dichloro-quinazoline: Similar structure but without the bromine substitution.
Uniqueness: 8-bromo-4,6-dichloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its utility in various chemical reactions .
Properties
IUPAC Name |
8-bromo-4,6-dichloroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-6-2-4(10)1-5-7(6)12-3-13-8(5)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXZUNALQFSFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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